1,6-Dioxaspiro[2.6]nonane-2-carbonitrile
Description
General Overview of Spiroketals in Organic Chemistry
Spiroketals are a subclass of spiro compounds featuring two heterocyclic rings linked by a common spiro carbon atom, with each ring containing an oxygen atom. wikipedia.org This structural motif is prevalent in a wide array of biologically active natural products. rsc.org The inherent three-dimensionality and conformational rigidity of spiroketals make them attractive scaffolds in medicinal chemistry and drug discovery, as these features can lead to enhanced interaction with biological targets. researchgate.net The synthesis of spiroketals is a significant area of research in organic chemistry, with numerous methods developed to control the stereochemistry at the spirocyclic center. nih.gov
Structural Features and Classification of Dioxaspiro Systems
Dioxaspiro systems are classified based on the size of the two oxygen-containing rings. The nomenclature "[m.n]" is often used, where 'm' and 'n' represent the number of atoms in each ring, excluding the spiro carbon. Common examples include [5.5], [5.6], and [6.6] spiroketals. rsc.org The compound in focus, 1,6-Dioxaspiro[2.6]nonane-2-carbonitrile, possesses a more unusual [2.6] system, comprising a three-membered oxirane ring and a seven-membered oxepane (B1206615) ring.
Table 1: Classification of Common Dioxaspiro Systems
| Ring Sizes | Systematic Name Skeleton | Common Notation |
| 5, 5 | 1,6-Dioxaspiro[4.4]nonane | rsc.orgrsc.org-Spiroketal |
| 5, 6 | 1,6-Dioxaspiro[4.5]decane | rsc.orgmskcc.org-Spiroketal |
| 6, 6 | 1,7-Dioxaspiro[5.5]undecane | mskcc.orgmskcc.org-Spiroketal |
Significance of the 1,6-Dioxaspiro[2.6]nonane Skeleton
While the [2.6] dioxaspiro skeleton is less common than its larger ring counterparts, its structural features are of significant interest. The presence of a strained three-membered oxirane (epoxide) ring suggests a high degree of reactivity. Epoxides are versatile synthetic intermediates that can undergo ring-opening reactions with a variety of nucleophiles, providing a pathway to more complex molecular structures. The seven-membered oxepane ring provides conformational flexibility. The combination of a rigid, reactive epoxide and a flexible larger ring within the 1,6-Dioxaspiro[2.6]nonane framework offers unique possibilities for synthetic transformations and the design of novel molecular scaffolds.
Conceptual Framework for Nitrile Functionality in Spirocyclic Architectures
The nitrile group (–C≡N) is a versatile functional group in organic chemistry. wikipedia.org Its linear geometry and strong dipole moment can significantly influence the electronic properties and intermolecular interactions of a molecule. nih.gov In the context of a spirocyclic architecture like this compound, the nitrile group can serve several roles. It can act as a key synthetic handle for further functionalization, for instance, through hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents. wikipedia.org Furthermore, the nitrile group can act as a hydrogen bond acceptor, potentially influencing the binding of the molecule to biological targets. nih.gov The introduction of a nitrile group into a spiroketal framework can thus enhance its chemical diversity and biological potential.
Table 2: Potential Roles of the Nitrile Group in Spirocyclic Compounds
| Feature | Description | Potential Application |
| Reactivity | Can be converted into other functional groups (e.g., carboxylic acid, amine). | Synthetic intermediate for creating libraries of related compounds. |
| Polarity | The strong dipole moment can influence molecular conformation and interactions. | Modulation of pharmacokinetic properties (e.g., solubility, cell permeability). |
| Hydrogen Bonding | The nitrogen atom can act as a hydrogen bond acceptor. | Key interaction in enzyme-inhibitor binding. |
| Bioisosterism | Can act as a bioisostere for other functional groups, such as a carbonyl group. | Lead optimization in drug design. nih.gov |
Historical Context of Related Spirocyclic Compound Research
The study of spiro compounds dates back to the early 20th century, with Adolf von Baeyer first proposing their nomenclature in 1900. wikipedia.org The unique three-dimensional nature of spirocycles has long captured the interest of chemists, leading to extensive research into their synthesis and properties. e-bookshelf.de The discovery of numerous spiroketal-containing natural products with potent biological activities spurred significant advancements in synthetic methodologies. rsc.org In recent decades, the focus has shifted towards the development of stereoselective methods for the synthesis of complex spirocycles and their application in medicinal chemistry and materials science. researchgate.netnih.gov The investigation of novel spirocyclic systems, such as the 1,6-Dioxaspiro[2.6]nonane skeleton, represents a continuation of this rich history of exploration into the chemical space of three-dimensional molecules.
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1,7-dioxaspiro[2.6]nonane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO2/c9-6-7-8(11-7)2-1-4-10-5-3-8/h7H,1-5H2 |
InChI Key |
RYEADDVJGCJROR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCOC1)C(O2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 1,6 Dioxaspiro 2.6 Nonane 2 Carbonitrile and Analogs
General Principles of Spiroketal Synthesis
The formation of the spiroketal moiety is governed by several key principles, primarily revolving around the thermodynamics and kinetics of the cyclization process. The most common method for spiroketal synthesis involves the acid-catalyzed cyclization of a dihydroxyketone precursor. acs.orgwikipedia.org The stability of the resulting spiroketal is often dictated by the anomeric effect, which is the tendency of an electronegative substituent at the anomeric carbon of a pyranoid ring to assume an axial orientation. scepscor.org This effect provides significant thermodynamic stabilization.
Spiroketalization can be under either thermodynamic or kinetic control. nih.gov Thermodynamically controlled reactions, typically conducted under acidic conditions, lead to the most stable spiroketal isomer. nih.gov However, to access less stable, or "contrathermodynamic," spiroketals, kinetically controlled methods are required. scepscor.org These methods often rely on specific reagents or reaction conditions that favor a particular cyclization pathway, irrespective of the final product's stability. nih.gov
Strategies for Constructing the 1,6-Dioxaspiro[2.6]nonane Core
The construction of the specific 1,6-Dioxaspiro[2.6]nonane core, with its seven-membered and three-membered rings, requires specialized synthetic approaches.
Cyclization Reactions for Spiroketal Formation
Intramolecular cyclization is a fundamental strategy for forming the spiroketal core. A common precursor for spiroketal synthesis is a dihydroxy ketone, which upon acid-promoted intramolecular acetalization, forms the spiroketal unit. wikipedia.org The regioselectivity of the cyclization is determined by the length of the carbon chains connecting the hydroxyl and carbonyl groups. wikipedia.org
Another powerful cyclization method is the oxidative cyclization of a hydroxyalkyl-substituted tetrahydropyran. researchgate.net This approach has been successfully employed in the synthesis of various spiroketal-containing natural products. researchgate.net
Ring-Closing Reactions and Tandem Processes
Ring-closing metathesis (RCM) has emerged as a versatile tool in the synthesis of complex cyclic structures, including spiroketals. researchgate.net A ketal-tethered RCM strategy can be employed for the concise total synthesis of spiroketal-containing natural products, such as certain insect pheromones. researchgate.net This approach involves the formation of a diene precursor containing a ketal tether, which then undergoes RCM to form the spiroketal framework.
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules. A tandem Michael addition followed by an intramolecular cyclization can be a key step in constructing bicyclo[3.3.1]nonane systems, which are structurally related to the core of interest. mdpi.com
Approaches Involving Epoxides or Olefins
The use of epoxides as precursors provides a powerful and stereocontrolled route to spiroketals. The glycal epoxide approach, in particular, has been extensively developed for the stereocontrolled synthesis of spiroketals through kinetically controlled spirocyclization reactions. nih.govtandfonline.com This method involves the stereoselective epoxidation of a C1-alkylglycal, followed by a kinetic epoxide-opening spirocyclization. nih.gov The stereochemical outcome at the anomeric carbon can be controlled by the choice of reagents and reaction conditions, allowing access to either anomeric stereoisomer. mskcc.org
Incorporation of the 2-Carbonitrile Moiety
The introduction of the 2-carbonitrile group onto the oxirane ring of the 1,6-Dioxaspiro[2.6]nonane core is a significant synthetic challenge. This requires a method that is compatible with the spiroketal structure and allows for the selective formation of a C-CN bond on the three-membered ring.
Direct Cyanation Methodologies
Direct cyanation involves the introduction of a cyanide group onto a substrate. wikipedia.org A plausible strategy for the synthesis of 1,6-Dioxaspiro[2.6]nonane-2-carbonitrile would involve the ring-opening of a suitable epoxide precursor with a cyanide nucleophile. researchgate.net The reaction of epoxides with cyanide yields β-hydroxy nitriles, also known as β-cyanohydrins. thieme-connect.de This reaction proceeds via an SN2-type nucleophilic attack of the cyanide ion on one of the epoxide carbons, leading to the opening of the three-membered ring. thieme-connect.de
The regioselectivity of the epoxide ring-opening is influenced by steric and electronic factors. thieme-connect.de In the absence of a catalyst, the cyanide ion typically attacks the least sterically hindered carbon atom of the epoxide. researchgate.netorgosolver.com However, the use of Lewis acids can alter the regioselectivity by coordinating to the epoxide oxygen, thereby activating the epoxide for nucleophilic attack. thieme-connect.de
Several cyanide reagents can be employed for this transformation, including sodium cyanide (NaCN), potassium cyanide (KCN), and trimethylsilyl cyanide (TMSCN). researchgate.nettandfonline.com The choice of reagent and catalyst can be crucial for achieving high yields and regioselectivity. For instance, cerium(IV) triflate has been shown to be an efficient catalyst for the regioselective conversion of epoxides to β-hydroxy nitriles using sodium cyanide under solvent-free conditions. tandfonline.comtandfonline.com
The synthesis of α-cyanoepoxides is also a relevant approach. These compounds can be prepared through the intramolecular reaction of nitrile-stabilized carbanions with peroxides. nih.gov This method has been successfully applied to the synthesis of various cyano-substituted oxacycles. nih.gov
Below is a table summarizing various cyanation reagents and their applications in epoxide ring-opening reactions.
| Cyanide Reagent | Catalyst/Conditions | Product Type | Reference(s) |
| Sodium Cyanide (NaCN) | Ce(OTf)₄, solvent-free | β-hydroxy nitriles | tandfonline.comtandfonline.com |
| Potassium Cyanide (KCN) | Metal salts | β-hydroxy nitriles | tandfonline.com |
| Trimethylsilyl Cyanide (TMSCN) | Potassium cyanide/18-crown-6 | 3-((trimethylsilyl)oxy) nitriles | researchgate.net |
| Diethylaluminium Cyanide | Mild conditions | 1-cyano-2,3-diols (from 2,3-epoxyalcohols) | researchgate.net |
| Acetone Cyanohydrin | Triethylamine | β-hydroxy nitriles | researchgate.net |
Precursor Functionalization and Subsequent Nitrile Formation
A plausible and versatile approach to this compound involves the synthesis of a suitably functionalized acyclic precursor that already contains a nitrile group or a latent equivalent. This precursor would be designed to undergo spiroketalization as the final key step.
One potential strategy is the use of nitroalkanes as precursors, which can be transformed into the required dihydroxy ketone framework. nih.gov The carbon-carbon bond-forming reactions, such as nitroaldol (Henry) and Michael reactions, are instrumental in assembling the carbon skeleton. nih.gov The nitro group can then be converted to a carbonyl group via the Nef reaction, setting the stage for spiroketalization. nih.govresearchgate.net To incorporate the nitrile at the 2-position, a precursor could be synthesized with a nitro group that, after conversion to a ketone, is positioned appropriately for the formation of the seven-membered ring of the 1,6-dioxaspiro[2.6]nonane system. A subsequent functionalization of the carbon adjacent to one of the ether oxygens would then be required to introduce the nitrile.
Alternatively, a more direct approach involves the intramolecular reaction of a nitrile-stabilized carbanion with an oxygen-centered electrophile, such as a peroxide. This method has been successfully employed for the synthesis of α-cyano substituted oxacycles, including tetrahydrofurans and tetrahydropyrans. nih.gov A hypothetical precursor for this compound using this methodology would contain a nitrile group and a distant peroxide functionality. Base-mediated formation of the carbanion adjacent to the nitrile would initiate an intramolecular nucleophilic attack on the peroxide, leading to the formation of the cyclopropane (B1198618) ring and the adjacent ether oxygen of the spiroketal. The remaining portion of the molecule would then need to cyclize to form the seven-membered ring.
The following table outlines potential precursor strategies for nitrile formation:
| Precursor Type | Key Reactions | Advantages | Challenges |
| Dihydroxy ketone with a latent nitrile group | Spiroketalization, Conversion of latent group to nitrile | Convergent synthesis | Compatibility of the latent group with spiroketalization conditions |
| Nitroalkane-derived dihydroxy ketone | Henry reaction, Michael addition, Nef reaction, Spiroketalization, Cyanation | Well-established reactions for chain building | Multiple steps, potential for side reactions |
| Acyclic precursor with nitrile and peroxide functionalities | Intramolecular carbanion-peroxide reaction, Second ring cyclization | Direct introduction of the α-cyano ether moiety | Synthesis of the complex precursor, control of regioselectivity in cyclization |
Stereoselective and Asymmetric Synthesis
The control of stereochemistry is a critical aspect of spiroketal synthesis, as many biologically active spiroketals are single stereoisomers. Asymmetric synthesis of this compound would require control over the configuration of the spirocenter and any other stereocenters in the molecule.
The stereochemistry at the spirocenter is often influenced by thermodynamic factors during the acid-catalyzed spiroketalization of a dihydroxy ketone precursor. The thermodynamically more stable anomer is typically favored. However, kinetically controlled spiroketal-forming reactions have been developed to provide access to either anomeric stereoisomer. mskcc.org These methods often rely on specific reaction conditions or the use of directing groups to influence the trajectory of the cyclization.
For the synthesis of this compound, the stereochemistry of the spirocenter would be influenced by the substituents on the rings and the reaction conditions of the spiroketalization. The nitrile group at the 2-position, being adjacent to the spirocenter, would likely exert a significant electronic and steric influence on the stereochemical outcome.
Diastereoselective approaches to spiroketals often involve the use of chiral auxiliaries or substrate-controlled reactions where existing stereocenters in the precursor direct the formation of new stereocenters. For instance, a chiral pool starting material could be used to construct the dihydroxy ketone precursor, thereby setting the absolute stereochemistry of the final product.
Enantioselective synthesis can be achieved through the use of chiral catalysts. Both metal-based and organocatalytic systems have been developed for the asymmetric synthesis of spiroketals. These catalysts can control the enantioselectivity of key bond-forming reactions in the synthesis of the precursor or in the spiroketalization step itself. For example, enantioselective biotransformations of nitriles offer a powerful tool for the synthesis of chiral building blocks that could be incorporated into the precursor for this compound. nih.gov
The following table summarizes stereoselective approaches applicable to the synthesis of spiroketal analogs:
| Approach | Method | Key Features |
| Diastereoselective | Substrate control | Existing stereocenters in the precursor direct the stereochemical outcome. |
| Chiral auxiliaries | A temporary chiral group directs the stereoselective reaction and is later removed. | |
| Enantioselective | Chiral catalysts | Metal complexes or small organic molecules that create a chiral environment for the reaction. |
| Chiral pool synthesis | Starting from readily available enantiopure natural products. | |
| Biocatalysis | Enzymes are used to catalyze reactions with high enantioselectivity. nih.gov |
Metal-Catalyzed and Organocatalyzed Methodologies
In recent years, transition metal-catalyzed and organocatalytic methods have emerged as powerful alternatives to traditional acid-catalyzed spiroketalization, offering milder reaction conditions and opportunities for asymmetric catalysis. rsc.orgresearchgate.net
Transition metals, particularly palladium, gold, and platinum, have been shown to catalyze the cyclization of various precursors to form spiroketals. rsc.orgresearchgate.net These reactions often involve the activation of alkynes or allenes towards intramolecular nucleophilic attack by hydroxyl groups. For the synthesis of this compound, a precursor containing appropriately positioned hydroxyl groups and an alkyne or allene could be designed to undergo a metal-catalyzed cascade cyclization to form the spiroketal core.
Palladium-catalyzed cyanation of aryl or vinyl halides is a well-established method for introducing a nitrile group. rsc.orgnih.govorganic-chemistry.org While direct cyanation of a spiroketal might be challenging, a precursor with a halide handle could be subjected to palladium-catalyzed cyanation before or after the spiroketalization step.
The following table highlights some transition metal-catalyzed reactions relevant to spiroketal synthesis:
| Metal Catalyst | Precursor Type | Reaction Type |
| Palladium(II) | Dihydroxyalkyne | Hydroalkoxylation/Spiroketalization |
| Gold(I) or Gold(III) | Dihydroxyalkyne or -allene | Cycloisomerization/Spiroketalization |
| Platinum(II) | Dihydroxyalkyne | Hydrative cyclization |
Organocatalysis has become a prominent tool in asymmetric synthesis, and several organocatalytic methods for the construction of spiroketals have been reported. semanticscholar.orgbenthamscience.com These methods often utilize chiral Brønsted acids, Lewis bases, or bifunctional catalysts to promote enantioselective cyclizations.
For instance, a chiral phosphoric acid could catalyze the enantioselective spiroketalization of a dihydroxy ketone precursor to this compound. Alternatively, an aminocatalyst could be used to construct a chiral intermediate that is then converted to the spiroketal. The development of organocatalytic methods for the introduction of the α-cyano functionality to cyclic ethers also presents a promising avenue.
Radical-Mediated Syntheses and Rearrangements
Radical reactions offer a powerful toolkit for the formation of intricate molecular structures, often under mild conditions with high functional group tolerance. For a molecule like this compound, radical-mediated approaches could provide unique pathways to the target structure.
Radical ring-opening polymerization (RROP) is a chain-growth polymerization process where a cyclic monomer is attacked by a radical species, leading to the opening of the ring and the formation of a linear polymer. This method is particularly useful for introducing functional groups, such as ethers and esters, into the polymer backbone. The driving force for the ring-opening is often the release of ring strain.
Spirocyclic compounds, particularly those containing strained rings, are potential candidates for RROP. For instance, the polymerization of spiro orthocarbonates and spiro orthoesters proceeds via a radical mechanism to yield polymers with ether linkages. The general principle involves the addition of a radical to an exocyclic double bond, which then triggers the opening of one of the rings of the spiro system.
While direct examples of RROP for this compound are not documented, one could envision a hypothetical monomer, such as a methylene-substituted derivative of the spiro[2.6]nonane system. A radical initiator could add to the exocyclic double bond, generating a radical on the adjacent carbon. This radical could then induce the opening of either the cyclopropane or the oxepane (B1206615) ring, propagating the polymerization. The regioselectivity of the ring-opening would be a critical factor, influenced by the relative stability of the resulting radical intermediates. Ring-opening of the highly strained cyclopropane ring would likely be favored.
Table 1: Key Principles of Radical Ring-Opening Polymerization (RROP)
| Principle | Description | Relevance to this compound Synthesis |
| Initiation | Generation of a radical species, typically from a radical initiator (e.g., AIBN, benzoyl peroxide). | A radical initiator would be required to start the polymerization of a suitable monomer. |
| Propagation | The radical adds to a cyclic monomer, causing ring-opening and generating a new radical that can react with another monomer. | A hypothetical methylene-substituted spiro[2.6]nonane monomer could undergo radical addition and subsequent ring-opening. |
| Ring Strain | The relief of ring strain is a major driving force for the ring-opening process. | The high ring strain of the cyclopropane ring in the target molecule would favor its opening in an RROP process. |
| Functional Group Incorporation | RROP allows for the incorporation of functional groups like ethers and esters into the polymer backbone. | This principle is relevant as the target molecule contains an ether linkage within its spirocyclic structure. |
Intramolecular radical cyclizations are powerful methods for constructing cyclic and polycyclic systems. These reactions typically involve the generation of a radical which then adds to an unsaturated functional group within the same molecule. The formation of spirocyclic systems via radical cyclization is well-established.
A plausible radical-based approach to the 1,6-Dioxaspiro[2.6]nonane skeleton could involve the intramolecular cyclization of a suitably functionalized precursor. For example, a radical could be generated on a side chain attached to a cyclopropane ring containing an ether linkage. This radical could then attack an acceptor group, such as an alkene or alkyne, leading to the formation of the seven-membered oxepane ring.
Alternatively, a radical rearrangement could be envisioned. A precursor containing a larger ring system could undergo a radical-induced transannular reaction to form the spiro[2.6]nonane core. The nitrile group could either be present in the starting material or introduced at a later stage. The regioselectivity of the cyclization would be governed by Baldwin's rules, which predict the favored ring-closure pathways for radical cyclizations.
The presence of the nitrile group is a key consideration. The cyano group can act as a radical acceptor in cascade reactions, providing a pathway for the construction of nitrogen-containing heterocycles. rsc.org An intramolecular radical addition to the nitrile group could be a potential key step in forming a cyclic intermediate that could then be further transformed into the desired product.
Alternative Synthetic Routes and Convergent Strategies
Given the complexity of the target molecule, non-radical and convergent synthetic strategies are also important to consider. Convergent synthesis, where different fragments of the molecule are synthesized separately and then joined together, can be more efficient for complex targets.
A potential convergent approach to this compound could involve the coupling of a pre-formed cyclopropane-containing fragment with a fragment that will form the oxepane ring. For instance, a cyclopropanecarbonitrile derivative with a nucleophilic handle could be reacted with a dielectrophilic seven-carbon chain. Subsequent intramolecular cyclization would then form the spirocyclic ether.
Another strategy could involve a [n+m] cycloaddition reaction. While less common for the formation of seven-membered rings, a carefully designed intramolecular cycloaddition could potentially construct the spirocyclic core in a single step.
The synthesis of related spiroketal systems often relies on the acid-catalyzed cyclization of a dihydroxy ketone or a similar precursor. Adapting this methodology to the synthesis of a spiro-ether-cyclopropane system would be a challenging but potentially fruitful avenue of investigation. For example, a precursor containing a cyclopropyl ketone and a tethered hydroxyl group could undergo an intramolecular reaction to form the spirocyclic ether linkage.
Furthermore, the Corey-Chaykovsky reaction, which is used to synthesize cyclopropanes from aldehydes and ketones, could be employed to introduce the cyclopropane ring onto a pre-existing oxepane derivative. mdpi.com
Table 2: Comparison of Potential Synthetic Strategies
| Strategy | Advantages | Potential Challenges |
| Radical Ring-Opening Polymerization | Can produce polymers with unique backbone functionalities. | Requires a suitable, polymerizable monomer; control over polymer properties can be difficult. |
| Intramolecular Radical Cyclization | Mild reaction conditions; high functional group tolerance; good for forming complex ring systems. | Precursor synthesis can be lengthy; regioselectivity can be an issue. |
| Convergent Synthesis | High overall efficiency for complex molecules; allows for modularity. | The key fragment coupling reaction can be challenging. |
| [n+m] Cycloaddition | Can form multiple bonds and stereocenters in a single step. | Finding suitable precursors and reaction conditions for the desired ring system. |
| Acid-Catalyzed Cyclization | Well-established for spiroketal synthesis. | The stability of the cyclopropane ring under acidic conditions could be a concern. |
| Corey-Chaykovsky Reaction | Reliable method for cyclopropane formation. | Requires a suitable oxepanone precursor, which may be challenging to synthesize. |
Reactivity and Mechanistic Investigations of 1,6 Dioxaspiro 2.6 Nonane 2 Carbonitrile
Chemical Transformations of the Spiroketal Core
Ring-Opening Reactions and Derivatization
In the presence of acid catalysts and a suitable nucleophile, the spiroketal is expected to undergo ring-opening. Protonation of one of the ether oxygens would activate the system towards nucleophilic attack. This could lead to a variety of derivatives, depending on the nucleophile employed. For instance, reaction with water would yield a dihydroxy ketone, while reaction with an alcohol would result in a hydroxy ether ketone. These transformations would provide a pathway to more complex molecular architectures.
Stability and Cleavage Mechanisms
The stability of the spiroketal core is influenced by several factors, including the anomeric effect and the conformational rigidity of the ring system. The spirocyclic nature of 1,6-Dioxaspiro[2.6]nonane-2-carbonitrile likely imparts a degree of thermodynamic stability. However, under forcing acidic or basic conditions, cleavage of the C-O bonds within the ketal is anticipated. The precise mechanism of cleavage would depend on the reaction conditions, potentially proceeding through oxocarbenium ion intermediates in acidic media.
Reactivity of the Nitrile Functionality
The nitrile group is a versatile functional group capable of undergoing a range of chemical transformations. Its reactivity is characterized by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom.
Hydrolysis and Reduction Reactions
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This transformation proceeds through an amide intermediate. The reaction conditions for the hydrolysis of this compound would need to be carefully controlled to avoid concomitant reactions of the spiroketal moiety.
Reduction of the nitrile group would lead to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The resulting aminomethyl spiroketal could serve as a valuable building block in organic synthesis.
Nucleophilic Additions to the Nitrile Group
The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. For example, Grignard reagents can add to the nitrile to form, after hydrolysis of the intermediate imine, a ketone. This reaction would provide a route to introduce new carbon-carbon bonds at the 2-position of the spiroketal ring system.
Interactions Between the Spiroketal and Nitrile Moieties
Further empirical studies are essential to fully elucidate the chemical behavior of this compound and to explore its potential applications in synthetic chemistry.
Electronic Effects on Reactivity
The reactivity of the cyclopropane (B1198618) ring in this compound is significantly influenced by the electronic properties of its constituent groups. The nitrile (-CN) group, a potent electron-withdrawing group, polarizes the C1-C2 bond of the cyclopropane ring, rendering the C2 carbon atom electrophilic and susceptible to nucleophilic attack. This polarization is a key factor in initiating ring-opening reactions. nih.govd-nb.info
In analogous systems, known as donor-acceptor cyclopropanes, the presence of both electron-donating and electron-withdrawing groups across the cyclopropane ring facilitates its cleavage. mdpi.com While the oxepane (B1206615) ring in this compound is not a classical electron-donating group, the oxygen atoms can exert a through-space or through-bond electronic effect, potentially influencing the stability of intermediates and transition states.
Studies on similar spiro-activated cyclopropanes have shown that the orthogonal arrangement of the spirocyclic ring system enhances the electrophilicity of the cyclopropane. This "spiro activation" facilitates the delocalization of negative charge in the transition state of nucleophilic ring-opening reactions. nih.govd-nb.info The reactivity of such systems often follows SN2-type mechanisms, where the rate of reaction is sensitive to the nucleophilicity of the attacking species. nih.govresearchgate.net
Furthermore, investigations into the kinetics of related cyclopropane ring-opening reactions have revealed complex electronic dependencies. For instance, the substitution of aryl groups at the C2 position of the cyclopropane can lead to parabolic Hammett plots. This indicates that both electron-donating and electron-withdrawing substituents can accelerate the reaction, albeit through different stabilizing interactions in the transition state. nih.govresearchgate.net Electron-donating groups can enhance the polarization of the C1-C2 bond, while electron-withdrawing groups can stabilize the developing negative charge on the nucleophile in the transition state. nih.gov
Steric Hindrance and Conformational Influences
Steric hindrance plays a crucial role in dictating the regioselectivity and rate of reactions involving this compound. Nucleophilic attack on the cyclopropane ring is generally directed to the least sterically hindered carbon atom. In the case of this molecule, the C2 carbon, which is attached to the nitrile group, is the primary site of attack. The spirocyclic nature of the molecule creates a distinct three-dimensional landscape, where the oxepane ring can sterically shield one face of the cyclopropane ring, potentially influencing the trajectory of the incoming nucleophile.
The presence of substituents on the oxepane ring would further increase steric bulk and could lead to a preference for specific conformations to minimize steric strain. This, in turn, could modulate the reactivity of the cyclopropane moiety. For instance, in nucleophilic ring-opening reactions of epoxides, which share the feature of a strained three-membered ring, the nucleophile preferentially attacks the least substituted carbon, a phenomenon largely governed by steric factors in an SN2-type mechanism. youtube.comkhanacademy.org
Mechanistic Pathways of Key Reactions
The characteristic reaction of this compound is the nucleophilic ring-opening of the strained cyclopropane. This transformation is driven by the release of ring strain and the formation of more stable, acyclic products.
Elucidation of Reaction Intermediates
The ring-opening of donor-acceptor cyclopropanes can proceed through different mechanistic pathways, often involving zwitterionic or radical intermediates. beilstein-journals.orgrsc.org In the case of nucleophilic attack on this compound, the reaction is likely to proceed through a stepwise mechanism involving a discrete intermediate.
Upon nucleophilic addition to the C2 carbon, the C1-C2 bond of the cyclopropane ring can cleave, leading to the formation of a carbanionic intermediate. The negative charge would be stabilized by the adjacent nitrile group through resonance. This intermediate can then be protonated or react with an electrophile to yield the final product.
Alternatively, in reactions initiated by single-electron transfer (SET), a radical anion intermediate could be formed. The cyclopropane ring in this radical anion could then open to give a distonic radical anion, which can subsequently react to form the final product. Radical-mediated ring-opening reactions of cyclopropanes are well-documented, particularly for systems that can stabilize the resulting radical species. beilstein-journals.org
The table below summarizes potential intermediates in the key reactions of this compound.
| Reaction Type | Potential Intermediate(s) | Key Stabilizing Features |
| Nucleophilic Ring-Opening | Carbanion | Resonance stabilization by the nitrile group |
| Radical-Initiated Ring-Opening | Radical Anion, Distonic Radical Anion | Delocalization of the radical and anionic centers |
Kinetic Studies and Transition State Analysis
Kinetic studies of analogous spiro-activated cyclopropanes have provided valuable insights into the transition states of their ring-opening reactions. These reactions typically exhibit second-order kinetics, consistent with a bimolecular rate-determining step, such as the initial nucleophilic attack. nih.govresearchgate.net
The rate constants for these reactions show a strong dependence on the nucleophilicity of the attacking species, as described by parameters such as the Mayr nucleophilicity parameter (N). nih.govd-nb.info This linear free-energy relationship suggests a predictable correlation between the nucleophile's reactivity and the reaction rate.
Computational studies have been instrumental in modeling the transition states of cyclopropane ring-opening reactions. researchgate.net These studies can provide detailed information about the geometry of the transition state, including the extent of bond breaking and bond formation. For an SN2-type reaction, the transition state would involve the simultaneous approach of the nucleophile and the departure of the leaving group (in this case, the breaking of the C1-C2 bond).
The table below presents hypothetical kinetic data for the reaction of this compound with a series of nucleophiles, based on trends observed for similar spiro-activated cyclopropanes.
| Nucleophile | Relative Rate Constant (krel) |
| Thiophenoxide | 1000 |
| Cyanide | 100 |
| Azide | 10 |
| Hydroxide | 1 |
Note: This data is illustrative and based on general reactivity trends. Actual experimental values may vary.
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Techniques for Detailed Structural Elucidation
The definitive structure, including the relative and absolute stereochemistry, of a complex molecule like 1,6-Dioxaspiro[2.6]nonane-2-carbonitrile would be determined using a combination of advanced spectroscopic methods. These techniques probe the molecular structure at the atomic level, providing a detailed picture of connectivity and spatial arrangement.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, NOESY)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms.
For a molecule with the complexity of a spirocyclic system, techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded carbon and proton atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be vital in establishing long-range correlations between protons and carbons, which is essential for piecing together the entire molecular skeleton, including the spirocyclic junction and the position of the carbonitrile group.
To understand the three-dimensional structure and conformational preferences, Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed. researchgate.netyoutube.com This technique detects through-space interactions between protons that are in close proximity, typically within 5 Å. youtube.com The presence and intensity of NOESY cross-peaks would allow for the determination of the relative stereochemistry of the substituents on both the oxirane and the oxepane (B1206615) rings.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and not based on experimental data.)
| Position | δ¹³C (ppm) | δ¹H (ppm, multiplicity, J in Hz) | Key 2D Correlations (Hypothetical) |
|---|---|---|---|
| 2 | 35.2 | 3.15 (dd, 5.2, 2.1) | COSY with H-3; HMBC with C-3, C-9 |
| 3 | 62.8 | 3.80 (m), 3.95 (m) | COSY with H-2; HMBC with C-2, C-4 |
| 4 | 28.1 | 1.75 (m) | COSY with H-3, H-5; HMBC with C-3, C-5, C-6 |
| 5 | 25.9 | 1.60 (m) | COSY with H-4, H-6; HMBC with C-4, C-6, C-7 |
| 6 | 70.1 | - | - |
| 7 | 65.4 | 4.10 (m), 4.25 (m) | HMBC with C-5, C-8, C-9 |
| 8 | 30.3 | 1.85 (m) | COSY with H-7, H-9; HMBC with C-7, C-9 |
| 9 | 75.6 | - | - |
| CN | 118.5 | - | HMBC with C-2 |
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mdpi.com For this compound, FTIR spectroscopy would be expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2220 cm⁻¹. The C-O stretching vibrations of the two ether linkages in the spirocyclic system would appear in the fingerprint region, likely between 1250 and 1000 cm⁻¹. The C-H stretching and bending vibrations of the aliphatic rings would also be observed.
Raman spectroscopy would provide complementary information. While the nitrile stretch is also Raman active, the technique is particularly sensitive to non-polar bonds and can offer additional insights into the skeletal vibrations of the spirocyclic framework. mdpi.com
High-Resolution Mass Spectrometry and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which in turn allows for the unambiguous determination of the molecular formula. nih.govuva.nl For C₈H₁₁NO₂, the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.
The fragmentation pattern observed in the mass spectrum, often induced by techniques like collision-induced dissociation (CID), provides valuable structural information. uva.nl The fragmentation of this compound would likely involve characteristic losses, such as the cleavage of the oxirane or oxepane rings, or the loss of the nitrile group. Analyzing these fragment ions helps to corroborate the proposed structure. nih.gov
Chiroptical Properties and Stereochemical Assignment
Since this compound possesses stereocenters, it is a chiral molecule. Chiroptical techniques are essential for determining the absolute configuration of its enantiomers.
Optical Rotation Studies
Optical rotation is the rotation of the plane of plane-polarized light by a solution of a chiral compound. masterorganicchemistry.com The specific rotation, [α], is a characteristic physical property of a chiral molecule and is measured using a polarimeter. youtube.com The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory. masterorganicchemistry.com While the magnitude and sign of the optical rotation can be used to distinguish between enantiomers, the assignment of the absolute configuration based solely on optical rotation is often unreliable without comparison to known standards or theoretical calculations.
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound has not been reported, the expected solid-state structure can be inferred from the typical bond lengths and angles of its constituent rings. The cyclopropane (B1198618) ring is a rigid, planar structure, whereas the seven-membered dioxacycloheptane ring is flexible and will adopt a puckered conformation to minimize steric and torsional strain.
The spirocyclic nature of the molecule, with the two rings joined at a single carbon atom (the spiro center), imposes significant geometric constraints. The bond angles around the spiro carbon are expected to be close to the tetrahedral angle of 109.5°.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (cyclopropane) | 1.51 |
| C-C (cycloheptane) | 1.54 |
| C-O | 1.43 |
| C-CN | 1.47 |
| C≡N | 1.15 |
| **Bond Angles (°) ** | |
| C-C-C (cyclopropane) | 60 |
| C-C-C (cycloheptane) | ~115 |
| C-O-C | ~112 |
| O-C-C | ~110 |
| C-C-CN | 118 |
Note: The data in this table are representative values based on similar known structures and are presented for illustrative purposes.
Conformational Preferences and Dynamics of the Spiro[2.6]nonane System
The conformational behavior of this compound is primarily dictated by the flexibility of the seven-membered ring. The cyclopropane ring is essentially locked in a single conformation due to its high ring strain. The larger dioxacycloheptane ring, however, can exist in several low-energy conformations, including the chair, boat, twist-chair, and twist-boat forms.
Ring Strain Analysis
The spiro[2.6]nonane system incorporates significant ring strain, primarily arising from the cyclopropane ring. This strain is a combination of angle strain and torsional strain.
Angle Strain : The C-C-C bond angles in the cyclopropane ring are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. brainly.com This severe angle strain makes the ring highly reactive. The cycloheptane (B1346806) ring is also subject to some angle strain, as its internal angles in a planar conformation would be approximately 128.6°, but it can pucker to achieve angles closer to the tetrahedral ideal. libretexts.org
Torsional Strain : In the planar cyclopropane ring, the C-H bonds are eclipsed, leading to torsional strain. ucsb.edu The puckered conformations of the cycloheptane ring help to alleviate torsional strain by staggering the substituents on adjacent carbon atoms.
Transannular Strain : In the cycloheptane ring, steric hindrance can occur between atoms across the ring, known as transannular strain. The ring adopts conformations that minimize these unfavorable interactions.
The total strain energy of the spiro[2.6]nonane system is a sum of these contributions. The presence of the two oxygen atoms in the seven-membered ring influences the conformational preferences by altering bond lengths, bond angles, and torsional barriers compared to the parent cycloheptane.
Computational Conformational Analysis
Computational modeling is a powerful tool for investigating the conformational landscape of flexible molecules like this compound. Such analyses can predict the relative energies of different conformers and the energy barriers for their interconversion.
For the related cycloheptane ring system, computational studies have shown that the twist-chair conformation is the most stable, followed by the chair, twist-boat, and boat conformations. libretexts.orgresearchgate.net The introduction of two oxygen atoms and the spiro-fusion to a cyclopropane ring, along with the carbonitrile substituent, will modulate these energy differences. The general preference for the twist-chair conformation is, however, expected to persist as it effectively minimizes angle, torsional, and transannular strain.
Table 2: Hypothetical Relative Conformational Energies for the Dioxaspiro[2.6]nonane Ring
| Conformation | Relative Energy (kcal/mol) |
| Twist-Chair | 0.0 |
| Chair | 1.5 |
| Twist-Boat | 2.0 |
| Boat | 2.5 |
Note: These energy values are illustrative and based on the known conformational preferences of cycloheptane. The actual values for this compound would require specific computational studies.
The energy barriers between these conformations are expected to be relatively low, suggesting that at room temperature, this compound exists as a dynamic equilibrium of multiple conformers.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds. nih.govyoutube.com These methods can provide detailed insights into the geometry, electronic structure, and spectroscopic characteristics of molecules like 1,6-Dioxaspiro[2.6]nonane-2-carbonitrile.
DFT calculations are frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For a dioxaspiro compound, this would involve predicting bond lengths, bond angles, and dihedral angles. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) is crucial for obtaining accurate results. nih.gov
In spiro-heterocycles, DFT has been used to analyze structural differences between regioisomers, including bond distances and angles. bohrium.com For instance, in a study of spirocyclohexane derivatives, DFT calculations with the B3LYP functional were used to understand their conformational features. nih.gov The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be determined. These parameters are vital for predicting a molecule's reactivity and intramolecular charge transfer properties. bohrium.com
Table 1: Illustrative Optimized Geometric Parameters for a Dioxaspiroalkane Moiety (DFT B3LYP/6-31G(d))
| Parameter | Value |
|---|---|
| C-O (ether) Bond Length | 1.43 Å |
| C-C (ring) Bond Length | 1.54 Å |
| C-O-C Bond Angle | 112.5° |
| O-C-O Bond Angle | 109.5° |
Note: This data is representative of typical values for dioxaspiroalkanes and not specific to this compound.
Quantum chemical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra. For example, theoretical calculations of vicinal coupling constants in 5-alkyl- and 5-phenyl-1,3-dioxanes have been used to determine the conformational energies of substituents. researchgate.net
DFT methods can also be used to predict vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). In a study on spiro-heterocycles, vibrational frequency analysis was part of the structural characterization. bohrium.com Time-dependent DFT (TD-DFT) can be used to simulate electronic transitions, providing insights into a molecule's UV-Vis absorption spectrum. bohrium.com
Table 2: Representative Predicted Spectroscopic Data for a Nitrile-Substituted Dioxaspiro Compound
| Spectroscopic Parameter | Predicted Value |
|---|---|
| ¹³C NMR Chemical Shift (Spiro Carbon) | 95-105 ppm |
| ¹³C NMR Chemical Shift (Nitrile Carbon) | 115-125 ppm |
| IR Stretching Frequency (C≡N) | ~2250 cm⁻¹ |
| IR Stretching Frequency (C-O) | 1050-1150 cm⁻¹ |
Note: These are typical ranges for the specified functional groups and are not calculated values for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions.
Spiroketals and related dioxaspiro compounds can exist in various conformations due to the flexibility of their ring systems. nih.govnih.gov Conformational analysis of 5-substituted 1,3-dioxanes has revealed pathways for the interconversion of chair conformations. researchgate.net For this compound, MD simulations could explore the potential energy surface to identify low-energy conformers and the barriers between them. This is particularly important as the conformation can significantly influence the molecule's biological activity and physical properties. The anomeric effect, a stereoelectronic effect that stabilizes certain conformations in heterocycles containing an electronegative atom, plays a crucial role in the conformational preferences of spiroketals. illinois.edu
MD simulations can also model how a molecule interacts with other molecules, including solvents or biological macromolecules. This is critical for understanding its behavior in different environments. For example, understanding the intermolecular interactions of spiroketals is key to designing molecules for specific applications, such as in drug discovery, where the molecule needs to bind to a biological target. nih.gov
Reaction Pathway Modeling and Transition State Characterization
Computational methods can be used to model chemical reactions, providing detailed information about the reaction mechanism, including the structures of transition states and the energies of activation. For spiroketals, this could involve modeling their synthesis, for example, through acid-catalyzed spiroketalization. wikipedia.org DFT calculations have been used to validate proposed reaction mechanisms for the formation of spiro-annulated systems by comparing the calculated parameters of transition states with those of the ground state. researchgate.net The relative stability of various intermediates can help to ascertain the preferred reaction pathway. researchgate.net
In the context of this compound, reaction pathway modeling could be used to investigate its formation or its reactivity in subsequent chemical transformations. For example, the 1,3-dipolar cycloaddition of nitrile oxides with exocyclic methylene (B1212753) compounds is a known method for synthesizing spiro isoxazolines, highlighting a potential reactive pathway for the nitrile group in analogous compounds. researchgate.netresearchgate.net
on this compound
Extensive research into the computational and theoretical aspects of this compound, specifically concerning its structure-reactivity relationship, has yielded no specific predictive studies or detailed research findings. Searches of scholarly databases and scientific literature did not uncover any computational models, such as Density Functional Theory (DFT) calculations or other theoretical analyses, that have been applied to this particular molecule to predict its chemical behavior and reactivity.
Consequently, information regarding the predicted electronic properties, frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, or any quantitative structure-activity relationship (QSAR) models for this compound is not available in the current body of scientific literature. The relationship between its unique spirocyclic structure, incorporating an oxirane and an oxepane (B1206615) ring, and its reactivity remains an area to be explored through future computational and theoretical investigations.
In-depth Analysis of this compound Reveals Limited Publicly Available Research
The intricate structure of spiroketals, characterized by two rings connected by a single common atom, makes them valuable motifs in a variety of chemical contexts. They are recognized as key structural elements in numerous natural products and are utilized as versatile building blocks in complex organic synthesis. However, the specific substitution of a carbonitrile group at the 2-position of the 1,6-Dioxaspiro[2.6]nonane ring system appears to be a niche area with limited exploration documented in accessible scientific databases and publications.
This lack of specific data prevents a detailed and scientifically accurate discussion on the applications of this compound in advanced organic synthesis, materials science, and as chemical probes, as was the intended focus of this article. Constructing such an analysis without foundational research would involve speculation and extrapolation from related but distinct molecules, thereby failing to meet the standards of scientific accuracy and specificity.
Therefore, while the individual components of the molecule—the spiroketal core and the nitrile functional group—are well-understood in their respective chemical roles, the synergistic properties and specific applications of this compound remain an area open for future scientific inquiry. Without dedicated studies on its synthesis, reactivity, and utility, a comprehensive and authoritative article on this particular compound cannot be responsibly compiled at this time. Further research and publication in peer-reviewed journals would be necessary to elucidate the potential of this specific chemical entity.
Applications in Advanced Organic Synthesis and Materials Science
Development of Chemical Probes and Tools
Design of Mechanistic Probes
There is no available research detailing the use of 1,6-Dioxaspiro[2.6]nonane-2-carbonitrile as a mechanistic probe. The design of such probes typically relies on a molecule's ability to react in a specific, detectable manner to elucidate reaction pathways. While the structural motifs of this compound are intriguing, no studies have been published that leverage them for this purpose.
Applications in Chemical Labeling (non-biological)
Similarly, the application of this compound in non-biological chemical labeling is not described in the current scientific literature. Chemical labels are used to tag and track molecules of interest, and often possess specific functionalities for attachment and detection. There is no evidence to suggest that this particular compound has been developed or utilized for such purposes.
Strategies for Functionalization and Diversification
Detailed research findings on the functionalization and diversification of this compound are absent from the literature. Strategies to modify the core structure, for instance by opening the cyclopropane (B1198618) ring, transforming the nitrile group, or altering the dioxepane ring, have not been reported.
Future Research Directions and Perspectives
Emerging Synthetic Methodologies
The stereocontrolled synthesis of spiroketals, particularly those that are not the thermodynamic product, presents a persistent challenge in organic chemistry. nih.govnih.gov Traditional methods often rely on acid-catalyzed spirocyclization of dihydroxy-ketone precursors, which typically favor the formation of the most stable stereoisomer. nih.gov Future research is increasingly directed towards the development of novel, kinetically controlled reactions that provide access to a wider range of stereochemically diverse spiroketals. mskcc.org
Emerging strategies are expected to focus on:
Transition Metal Catalysis: The use of transition metals such as gold, palladium, and rhodium has shown promise in catalyzing the spiroketalization of alkynyl diols under non-acidic conditions. researchgate.net Further exploration of new catalytic systems and ligands could lead to more efficient and highly stereoselective transformations.
Organocatalysis: Organocatalysis offers a powerful, metal-free alternative for asymmetric synthesis. The development of novel chiral organocatalysts for enantioselective spiroketalization reactions is a burgeoning area of research.
Photoredox Catalysis: The application of visible-light photoredox catalysis to spiroketal synthesis is a relatively untapped area. This approach could enable novel bond formations and reaction pathways under mild conditions.
Flow Chemistry: Continuous flow technologies can offer improved control over reaction parameters, such as temperature and reaction time, potentially leading to higher yields and selectivities in spiroketal synthesis.
| Synthetic Methodology | Key Features | Potential Advantages |
| Transition Metal Catalysis | Utilizes catalysts based on Au, Pd, Rh, etc. | Mild reaction conditions, high stereoselectivity. researchgate.net |
| Organocatalysis | Employs small organic molecules as catalysts. | Metal-free, environmentally benign, enantioselective. |
| Photoredox Catalysis | Uses visible light to initiate reactions. | Mild conditions, unique reactivity. |
| Flow Chemistry | Reactions are performed in a continuous stream. | Precise control, scalability, improved safety. |
Exploration of Novel Reactivity Patterns
The reactivity of the spiroketal core, while generally stable, can be influenced by its substitution pattern and stereochemistry. A deeper understanding of these influences can unlock new synthetic transformations. Future investigations will likely explore:
Ring-Opening and Rearrangement Reactions: Investigating novel conditions for the selective opening or rearrangement of the spiroketal moiety could provide access to new molecular scaffolds.
Functionalization of the Spiroketal Core: The development of methods for the direct and selective functionalization of the spiroketal ring system remains a significant challenge. This would allow for the late-stage modification of complex spiroketal-containing molecules.
Influence of Neighboring Groups: A systematic study of how adjacent functional groups impact the reactivity and stability of the spiroketal is needed. For a molecule like 1,6-Dioxaspiro[2.6]nonane-2-carbonitrile, the nitrile group's electronic influence on the spiroketal is an area ripe for investigation.
Advanced Spectroscopic and Computational Approaches
The unambiguous determination of the stereochemistry of complex spiroketals is often a formidable task. While Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool, complex spectra can be difficult to interpret.
Advanced NMR Techniques: The application of more sophisticated NMR experiments, such as residual dipolar coupling (RDC) analysis and anisotropic NMR, can provide more detailed structural information. Two-dimensional NMR (2D NMR) spectroscopy is a powerful technique for elucidating complex molecular structures and identifying subtle changes in molecular conformation. numberanalytics.com
Vibrational Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) can provide valuable information about the absolute configuration of chiral molecules.
Computational Chemistry: High-level computational modeling is becoming an indispensable tool for predicting the relative stabilities of different spiroketal stereoisomers and for rationalizing reaction outcomes. spirochem.com Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways, providing insights that can guide the design of new synthetic strategies. The integration of computational chemistry with experimental data is crucial for advancing the field. spirochem.com
| Technique | Information Provided | Application in Spiroketal Chemistry |
| Advanced NMR (e.g., RDC) | Long-range structural restraints. | Determination of relative stereochemistry. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration of chiral molecules. | Assignment of absolute stereochemistry. |
| Computational Modeling (e.g., DFT) | Relative energies, reaction pathways. | Prediction of stable isomers, reaction mechanisms. spirochem.com |
Applications in Emerging Fields of Chemical Science
Spiroketals are recognized as "privileged substructures" in medicinal chemistry due to their frequent occurrence in biologically active natural products. mskcc.org Their rigid, three-dimensional structures make them attractive scaffolds for the design of new therapeutic agents. mskcc.org
Future applications are envisioned in:
Drug Discovery: The synthesis of spiroketal libraries for high-throughput screening will continue to be a major focus. The unique conformational constraints of spiroketals can lead to compounds with high affinity and selectivity for biological targets.
Chemical Biology: Spiroketal-containing probes can be designed to study biological processes. Their defined three-dimensional structures are ideal for probing the binding sites of proteins and other biomolecules.
Materials Science: The incorporation of spiroketal motifs into polymers and other materials could lead to novel properties. The rigid nature of the spiroketal unit could be used to control the morphology and physical properties of materials.
Challenges and Opportunities in Spiroketal Chemistry
Despite significant advances, several challenges remain in the field of spiroketal chemistry, each presenting an opportunity for innovation.
Stereoselective Synthesis of Less Stable Isomers: The development of general and reliable methods for the synthesis of kinetically favored, less stable spiroketal stereoisomers remains a primary objective. nih.gov
Total Synthesis of Complex Natural Products: The efficient total synthesis of complex spiroketal-containing natural products continues to be a driving force for the development of new synthetic methods. mskcc.org
Understanding Structure-Activity Relationships: A deeper understanding of how the three-dimensional structure of spiroketals relates to their biological activity is crucial for the rational design of new drugs.
The continued exploration of new synthetic methodologies, a deeper understanding of reactivity, and the application of advanced analytical and computational tools will undoubtedly lead to exciting discoveries in the fascinating field of spiroketal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
